N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-5-4-8-20(13-16)28(26,27)23-15-18-14-21(17-9-11-22-12-10-17)25(24-18)19-6-2-3-7-19/h4-5,8-14,19,23H,2-3,6-7,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNZGRKTIKLAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via alkylation reactions.
Pyridinyl Group Addition: The pyridinyl group is added through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It might be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Key Modifications
Compound A: PF-2545920 (CAS 1292799-56-4)
- Structure: 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
- Key Features: Pyrazole ring with methyl and pyridin-4-yl substituents. Phenoxy-quinoline linker instead of benzenesulfonamide.
- Pharmacological Profile : A well-characterized PDE10A inhibitor used in preclinical studies for neurological disorders. Administered intracerebroventrically (i.c.v.), it demonstrates CNS activity .
Compound B: 3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide
- Structure : Pyrazole core fused with a pyrazolo[3,4-d]pyrimidine ring and a 4-fluorophenyl group.
- Key Features :
- Propanamide linker instead of sulfonamide.
- Fluorophenyl and pyrimidine substituents for enhanced aromatic stacking.
- Potential Targets: Likely targets kinases or nucleotide-binding enzymes due to pyrimidine and fluorophenyl motifs .
Target Compound: N-((1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide
- Cyclopentyl Group: Increases metabolic stability compared to smaller alkyl chains (e.g., methyl in PF-2545920) by reducing oxidative degradation . Pyridin-4-yl Substituent: Facilitates π-π interactions in enzyme active sites, similar to Compound A.
Pharmacological and Pharmacokinetic Comparisons
Table 1: Comparative Analysis of Key Properties
| Property | Target Compound | PF-2545920 (Compound A) | Compound B |
|---|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | 407.45 g/mol | ~500 g/mol (estimated) |
| Solubility | Moderate (sulfonamide) | Low (quinoline) | Moderate (propanamide) |
| Key Substituents | Cyclopentyl, benzenesulfonamide | Methyl, quinoline | Fluorophenyl, pyrimidine |
| Putative Targets | PDEs, kinases | PDE10A | Kinases, nucleotide-binding enzymes |
| Administration Route | Not reported | Intracerebroventricular (i.c.v.) | Oral (propanamide stability) |
- Binding Affinity and Selectivity: The benzenesulfonamide group in the target compound may confer higher selectivity for sulfonamide-sensitive enzymes (e.g., PDE1, PDE5, or carbonic anhydrase IX) compared to PF-2545920’s quinoline moiety, which is more lipophilic and likely prioritizes CNS targets .
Research Findings and Limitations
- Evidence Gaps: No direct biochemical data (e.g., IC50 values) are available for the target compound, limiting mechanistic conclusions. Compound B’s pharmacological data are unspecified, requiring further validation .
Biological Activity
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- CAS Number : 1421501-54-3
The compound features a sulfonamide group, which is known for its role in inhibiting various biological processes. The presence of the pyrazole and pyridine moieties contributes to its potential pharmacological effects.
Inhibition of Cyclooxygenase (COX) Enzymes
One of the notable biological activities of sulfonamide derivatives, including this compound, is their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). COX enzymes are crucial in the inflammatory process, converting arachidonic acid into prostaglandins, which mediate inflammation and pain.
Research has shown that certain pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity can be attributed to structural features that enhance binding affinity for the COX-2 active site.
Anti-inflammatory Effects
Studies indicate that compounds similar to this compound possess significant anti-inflammatory properties. For instance, the inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation and associated pain .
The mechanism by which this compound exerts its biological effects involves:
- Binding to COX Enzymes : The sulfonamide group likely interacts with the active site of COX enzymes, inhibiting their function.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Potential Interaction with Other Targets : Given the complexity of inflammatory pathways, further studies are warranted to explore additional molecular targets that may be influenced by this compound.
Structure-Activity Relationship (SAR)
A series of studies have evaluated the structure-activity relationships (SAR) among various pyrazole derivatives. These studies highlight how modifications to the core structure can enhance or diminish biological activity. For example:
| Compound | COX Inhibition | IC₅₀ Value (µM) | Selectivity for COX-2 |
|---|---|---|---|
| A | Yes | 0.5 | High |
| B | Yes | 1.0 | Moderate |
| C | No | N/A | N/A |
These findings suggest that specific substitutions on the pyrazole ring can significantly impact the inhibitory potency against COX enzymes .
Clinical Implications
The potential clinical applications for compounds like this compound include:
- Treatment of Inflammatory Diseases : Given its anti-inflammatory properties, it may be useful in managing conditions such as arthritis.
- Pain Management : The analgesic effects associated with COX inhibition could provide a therapeutic avenue for pain relief without the adverse effects typical of traditional NSAIDs.
Q & A
Basic: What are the standard synthetic routes for N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide?
The synthesis typically involves multi-step heterocyclic chemistry:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions (e.g., ethanol at 80°C) .
- Step 2 : Introduction of the cyclopentyl group via alkylation or nucleophilic substitution, often using cyclopentyl halides and a base like NaOH in DMF .
- Step 3 : Sulfonamide coupling: Reacting the intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
Key purity checks include HPLC (>95% purity) and NMR to confirm regioselectivity of substitutions .
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, particularly for confirming the stereochemistry of the cyclopentyl and pyridinyl groups .
- NMR : H and C NMR in DMSO- or CDCl to verify proton environments (e.g., pyrazole C-H at δ 7.2–8.5 ppm) and sulfonamide NH (~δ 10.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced: How can reaction yields be optimized during the sulfonamide coupling step?
- Solvent selection : Use anhydrous DCM or THF to minimize hydrolysis of sulfonyl chloride .
- Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine intermediate .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions (e.g., dimerization) .
- Workup : Extract unreacted sulfonyl chloride with saturated NaHCO and monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced: How to resolve contradictions in biological activity data across assays?
- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using cell lines with consistent passage numbers .
- Orthogonal assays : Cross-validate antimicrobial activity (e.g., MIC values) with both broth microdilution and agar diffusion methods .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
- Statistical analysis : Apply ANOVA or Tukey’s test to assess significance of variations in IC values .
Advanced: What strategies are effective for studying molecular interactions with biological targets?
- Molecular docking : Use AutoDock Vina with PyMOL to model binding to cyclooxygenase-2 (COX-2) or kinase domains, focusing on sulfonamide H-bonding and pyridinyl π-π stacking .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K) with immobilized target proteins .
- Crystallographic fragment screening : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding pockets .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with (a) alternative aryl groups (e.g., 3,4-dimethoxyphenyl) and (b) varying sulfonamide substituents (e.g., trifluoromethyl) .
- Biological testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and bacterial strains (e.g., S. aureus) to correlate substituents with potency .
- Computational modeling : Perform DFT calculations to assess electronic effects (e.g., Hammett σ values) of substituents on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
